molecular formula C18H18N4 B13408419 2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole

2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole

Cat. No.: B13408419
M. Wt: 290.4 g/mol
InChI Key: SBBVIMUTABACJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is a chemical compound known for its role as an intermediate in the synthesis of telmisartan, a medication used to treat hypertension. This compound is characterized by its complex structure, which includes a benzimidazole ring system substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of non-polar solvents such as xylene, 1,4-dioxane, or toluene, and crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate . The process is designed to be efficient, yielding high-purity products with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorous oxychloride, polyphosphoric acid, and ammonia water . The reactions are typically carried out at elevated temperatures ranging from 70°C to 135°C .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Mechanism of Action

The mechanism of action of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of telmisartan, it contributes to the drug’s ability to block the angiotensin II receptor, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is unique due to its specific substitution pattern on the benzimidazole ring, which is crucial for its role as an intermediate in the synthesis of telmisartan .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole

InChI

InChI=1S/C18H18N4/c1-3-6-16-19-15-10-9-12(11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

SBBVIMUTABACJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC(=C2C)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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